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Compound of Interest

Compound Name:

2-Methyl-6-[(3-

methoxyphenyl)ethynyl]pyridine

Hydrochloride

Cat. No.: B562258 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Methyl-6-(phenylethynyl)pyridine

hydrochloride (M-MPEP HCl), a pivotal pharmacological tool in neuroscience research. This

document outlines its chemical properties, detailed experimental protocols for its use, and its

complex role in modulating metabotropic glutamate receptor signaling pathways.

Core Compound Data
M-MPEP hydrochloride is a well-characterized small molecule widely used in preclinical

research to investigate the roles of metabotropic glutamate receptors (mGluRs) in various

physiological and pathological processes.
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Property Value Citations

Chemical Name

2-Methyl-6-

(phenylethynyl)pyridine

hydrochloride

[1]

Molecular Formula C₁₄H₁₁N·HCl [1]

Molecular Weight 229.71 g/mol [1]

CAS Number 219911-35-0 [1]

Primary Target
mGlu₅ Receptor (Negative

Allosteric Modulator)
[2][3]

Secondary Target
mGlu₄ Receptor (Positive

Allosteric Modulator)
[3]

Purity Typically ≥98%

Appearance Crystalline solid

Pharmacological Profile
M-MPEP hydrochloride exhibits a dual modulatory action on metabotropic glutamate receptors,

making it a compound of significant interest.
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Receptor
Mechanism of
Action

Potency
(IC₅₀/EC₅₀)

Selectivity Citations

mGlu₅

Negative

Allosteric

Modulator (NAM)

IC₅₀ = 36 nM (for

inhibition of

quisqualate-

stimulated

phosphoinositide

hydrolysis)

Highly selective

for mGlu₅ over

other mGlu

receptor

subtypes. No

significant

agonist or

antagonist

activity at

mGlu₁b, mGlu₂,

mGlu₃, mGlu₄a,

mGlu₆, mGlu₇b,

and mGlu₈a

receptors at

concentrations

up to 100 µM.

[2][4]

mGlu₄

Positive

Allosteric

Modulator (PAM)

Active at

concentrations

above 10 µM

While its primary

activity is as an

mGlu₅ NAM, it

can potentiate

the activity of

mGlu₄ agonists

at higher

concentrations.

[4]

Experimental Protocols
This section provides detailed methodologies for key experiments involving M-MPEP

hydrochloride, designed to be reproducible in a laboratory setting.

Synthesis of 2-Methyl-6-(phenylethynyl)pyridine
hydrochloride
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While a specific, detailed synthesis protocol for M-MPEP hydrochloride was not found in the

immediate search results, a general synthetic approach can be inferred from its chemical

structure. A common method for the synthesis of similar compounds involves a Sonogashira

coupling reaction between a halogenated pyridine derivative and phenylacetylene.

Hypothetical Synthesis Workflow:

Starting Materials

Sonogashira Coupling

Intermediate & Final Product2-bromo-6-methylpyridine

Pd catalyst

Reactant

phenylacetylene

Reactant

2-methyl-6-(phenylethynyl)pyridineForms

Cu(I) cocatalyst

Base

Solvent

HCl in ether
Reacts with

M-MPEP hydrochloride
Yields

Click to download full resolution via product page

Caption: Hypothetical synthesis of M-MPEP hydrochloride.

[³H]-M-MPEP Radioligand Binding Assay
This competitive binding assay is used to determine the binding affinity of a test compound for

the mGlu₅ receptor by measuring its ability to displace the radiolabeled M-MPEP.

Materials:
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HEK293 cells stably expressing the human mGlu₅ receptor.

[³H]-M-MPEP (specific activity ~70-90 Ci/mmol).

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Test compound (e.g., HTL14242 or other potential mGlu₅ modulators).

Non-labeled M-MPEP for determination of non-specific binding.

96-well plates.

Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine.

Scintillation cocktail.

Scintillation counter.

Membrane Preparation:

Harvest cultured HEK293 cells expressing the human mGlu₅ receptor.

Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

Resuspend the cell pellet in ice-cold Assay Buffer and incubate on ice for 15 minutes.

Homogenize the suspension using a Dounce or Polytron homogenizer.

Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and unbroken

cells.

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to

pellet the membranes.

Discard the supernatant and resuspend the membrane pellet in fresh Assay Buffer.
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Determine the protein concentration of the membrane preparation using a standard protein

assay (e.g., BCA or Bradford).

Aliquot the membrane preparation and store at -80°C until use.[5]

Assay Procedure:

In a 96-well plate, set up the following in triplicate:

Total Binding: 50 µL of [³H]-M-MPEP (final concentration ~2-5 nM), 50 µL of Assay Buffer,

and 100 µL of membrane preparation (20-50 µg protein).

Non-specific Binding: 50 µL of [³H]-M-MPEP, 50 µL of non-labeled M-MPEP (final

concentration 10 µM), and 100 µL of membrane preparation.

Competition Binding: 50 µL of [³H]-M-MPEP, 50 µL of test compound at various

concentrations, and 100 µL of membrane preparation.

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach

equilibrium.

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters

using a cell harvester.

Wash the filters three times with 3 mL of ice-cold Wash Buffer.

Place the filters into scintillation vials and add 4-5 mL of scintillation cocktail.

Quantify the radioactivity using a scintillation counter.

Data Analysis:

The specific binding is calculated by subtracting the non-specific binding from the total binding.

The IC₅₀ value for the test compound is determined by non-linear regression analysis of the

competition binding data. The Ki value can then be calculated using the Cheng-Prusoff

equation.

Phosphoinositide (PI) Hydrolysis Assay
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This functional assay measures the ability of M-MPEP to inhibit mGlu₅ receptor-mediated

activation of phospholipase C (PLC), which leads to the accumulation of inositol phosphates

(IPs).

Materials:

Cortical neuronal cultures or HEK293 cells expressing the mGlu₅ receptor.

myo-[³H]inositol.

Locke's buffer or other suitable physiological salt solution.

mGlu₅ receptor agonist (e.g., (S)-3,5-DHPG or quisqualate).

M-MPEP hydrochloride.

Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase).

0.1 M HCl.

AG 1-X8 anion-exchange resin.

Scintillation counter.

Assay Procedure:

Plate cells in 24- or 48-well plates and incubate overnight with myo-[³H]inositol (1-2 µCi/well)

to label the cellular phosphoinositide pools.

Wash the cells twice with Locke's buffer to remove unincorporated radiolabel.

Pre-incubate the cells with various concentrations of M-MPEP hydrochloride for 20-30

minutes at 37°C.

Add the mGlu₅ agonist (e.g., 10-50 µM DHPG) and LiCl (final concentration 10-20 mM) to

the wells.

Incubate for an additional 40-60 minutes at 37°C.
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Aspirate the incubation buffer and lyse the cells by adding ice-cold 0.1 M HCl.

Transfer the cell lysates to columns containing AG 1-X8 anion-exchange resin to separate

the inositol phosphates.

Wash the columns with water to remove free inositol.

Elute the total inositol phosphates with a suitable buffer (e.g., 1 M ammonium formate / 0.1 M

formic acid).

Quantify the radioactivity in the eluate using a scintillation counter.

Data Analysis:

The amount of [³H]inositol phosphates accumulated is a measure of mGlu₅ receptor activity.

The IC₅₀ value for M-MPEP is determined by plotting the inhibition of agonist-stimulated IP

accumulation as a a function of M-MPEP concentration.

Signaling Pathways
M-MPEP hydrochloride exerts its effects by modulating distinct signaling cascades initiated by

the mGlu₅ and mGlu₄ receptors.

mGlu₅ Receptor Negative Allosteric Modulation
M-MPEP binds to an allosteric site on the mGlu₅ receptor, distinct from the glutamate binding

site. This binding event induces a conformational change in the receptor that reduces the

affinity and/or efficacy of glutamate, thereby inhibiting downstream signaling. The canonical

mGlu₅ signaling pathway involves coupling to Gq/11 proteins, leading to the activation of

phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into

diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ triggers the release of

intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, together with Ca²⁺,

activates protein kinase C (PKC). These signaling events ultimately lead to the modulation of

various cellular processes, including gene expression and synaptic plasticity.
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Caption: M-MPEP's inhibitory effect on the mGlu₅ signaling pathway.
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mGlu₄ Receptor Positive Allosteric Modulation
In contrast to its action at mGlu₅ receptors, M-MPEP can act as a positive allosteric modulator

at mGlu₄ receptors, albeit at higher concentrations. This means that in the presence of an

mGlu₄ agonist like L-AP4, M-MPEP can enhance the receptor's response. mGlu₄ receptors are

coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase,

resulting in decreased cyclic AMP (cAMP) levels.
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Caption: M-MPEP's potentiating effect on the mGlu₄ signaling pathway.
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Conclusion
M-MPEP hydrochloride remains an indispensable tool for the pharmacological dissection of

metabotropic glutamate receptor function. Its high selectivity as a negative allosteric modulator

of the mGlu₅ receptor, coupled with its secondary positive allosteric modulatory activity at the

mGlu₄ receptor, provides a unique pharmacological profile for probing the intricate roles of

these receptors in the central nervous system. The experimental protocols and pathway

diagrams provided in this guide are intended to facilitate further research and drug discovery

efforts targeting the glutamatergic system. Researchers should, however, remain mindful of the

dual activity of M-MPEP and design experiments accordingly to ensure accurate interpretation

of results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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